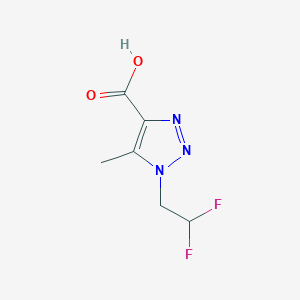

1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2,2-Difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and a 2,2-difluoroethyl group at position 1. Its synthesis likely follows established routes for triazole carboxylic acids, such as hydrolysis of ester precursors or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

Molecular Formula |

C6H7F2N3O2 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7F2N3O2/c1-3-5(6(12)13)9-10-11(3)2-4(7)8/h4H,2H2,1H3,(H,12,13) |

InChI Key |

AWSWFLYSJXNPTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CC(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

Step 1: Formation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate

This intermediate is prepared with the desired N-substitution (here, 2,2-difluoroethyl) and a methyl group at the 5-position.Step 2: Selective mono-debromination via Grignard reagent

Treatment of the dibromo triazole with isopropylmagnesium chloride (a Grignard reagent) at low temperature (-78 °C to 0 °C) selectively removes one bromine atom at the 4-position to yield 1-substituted-4-bromo-1H-1,2,3-triazole.Step 3: Carboxylation by carbon dioxide

The 4-bromo intermediate is further reacted with a Grignard reagent-lithium chloride composite and then exposed to CO₂ gas at low temperatures (-30 °C to 0 °C) to introduce the carboxylic acid group at the 4-position.Step 4: Acidification and extraction

The reaction mixture is acidified (pH 1–5) with hydrochloric acid, followed by organic solvent extraction and drying to isolate a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.Step 5: Purification and methylation (optional)

The mixture can be further purified by methylation using methyl iodide and alkali in mixed solvents (THF/DMF or THF/DMAc) at 0–80 °C to produce methyl esters, which can be separated and converted back to the acid form by acid hydrolysis and crystallization.

Specific Reaction Conditions and Yields

Example Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (Analogous Procedure)

- 1.50 g of 1-methyl-4-bromo-1H-1,2,3-triazole dissolved in 15 mL THF.

- Add 8.19 mL of 1.3 M isopropylmagnesium chloride-lithium chloride composite dropwise at 0 °C.

- Stir at 10–16 °C for 1 h, cool to −10 °C, bubble CO₂ for 10 min.

- Add 7 mL HCl, extract with ethyl acetate, dry, concentrate.

- Dissolve crude product in THF/DMF, add 1.28 g K₂CO₃ and 526 mg methyl iodide, react at 20–30 °C for 48 h.

- Workup and crystallization yield 576 mg of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (49% yield).

This method can be adapted for the 2,2-difluoroethyl substituent on the N-1 position, with appropriate starting materials.

Alternative Synthetic Approaches and Mechanistic Insights

Cycloaddition Route to 5-Methyl-1,2,3-triazoles

An alternative approach to prepare 5-methyl-1,2,3-triazole derivatives involves the cycloaddition of β-ketoesters with azides promoted by organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method can generate the triazole ring with substitution at C-5 and C-4 positions, which can be further functionalized to introduce the difluoroethyl group at N-1 by subsequent alkylation.

- Reaction conditions: β-ketoester and azide in acetonitrile with DBU at 50 °C overnight.

- Purification by flash chromatography yields the triazole carboxylates.

- Subsequent hydrolysis and alkylation steps can introduce the desired substituents.

This method is valuable for synthesizing 5-methyl-1,2,3-triazole-4-carboxylic acid derivatives with diverse N-substituents, including fluorinated alkyl groups.

Summary Table of Preparation Methods

Research Findings and Considerations

The Grignard reagent approach is well-documented for preparing 1-substituted-1,2,3-triazole-4-carboxylic acids with halogenated intermediates, allowing for selective functionalization and high purity products after crystallization.

The difluoroethyl substituent at the N-1 position can increase electrophilicity and influence biological activity due to strong hydrogen bonding and hydrophobic interactions, making the synthetic control of this group critical.

Methylation and esterification steps are useful for purification and yield improvement but require careful pH and temperature control to avoid decomposition or side reactions.

Alternative cycloaddition methods provide synthetic flexibility but may require additional steps to introduce the difluoroethyl group, potentially affecting overall yield and complexity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound with a molecular formula of and a molecular weight of approximately 191.14 g/mol. It features a triazole ring, a methyl group at the 5-position, and a difluoroethyl substituent at the 1-position. Research indicates that compounds containing triazole moieties exhibit a range of biological activities.

Potential Applications

The unique properties of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid make it suitable for several applications:

- Versatile Building Block: It serves as a building block in organic synthesis.

- Medicinal Chemistry: Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.

Interaction Studies

Interaction studies involving 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid focus on its binding affinities with biological targets. These studies typically employ techniques such as binding assays, enzyme inhibition assays, and cellular uptake studies. Such studies are crucial for understanding its therapeutic potential and guiding further development.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets through the difluoroethyl group and the triazole ring. The electronegative fluorine atoms enhance the compound’s binding affinity and specificity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,2-difluoroethyl group distinguishes this compound from analogs. Key comparisons include:

- Fluorine vs. Chlorine : The difluoroethyl group improves metabolic stability and lipophilicity compared to chlorinated phenyl derivatives, which are bulkier and may exhibit stronger intermolecular interactions .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenyl, fluorophenyl) enhance π-π stacking in crystal structures, whereas aliphatic groups (e.g., difluoroethyl) reduce steric hindrance, favoring solubility .

Structural and Crystallographic Features

- Crystal Packing : The difluoroethyl group’s flexibility may reduce crystallinity compared to rigid phenyl-substituted triazoles, as seen in 1-(2,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid .

- Hydrogen Bonding : The carboxylic acid moiety facilitates hydrogen-bonded networks, critical for stabilizing MOFs or biological target interactions .

Biological Activity

1-(2,2-Difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound notable for its unique triazole structure and potential biological applications. This article explores its biological activity, including antifungal, antibacterial, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 191.14 g/mol. Its structure features a five-membered triazole ring with a methyl group at the 5-position and a difluoroethyl substituent at the 1-position, which contributes to its distinct chemical properties.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a range of biological activities. Specifically, 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has shown promise in the following areas:

- Antifungal Activity : Triazoles are well-known for their antifungal properties. Studies suggest that this compound may inhibit fungal growth through interference with ergosterol biosynthesis .

- Antibacterial Activity : The compound has demonstrated antibacterial effects against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing significant cytotoxicity .

Anticancer Activity

A study involving a series of triazole derivatives highlighted the cytotoxic effects of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid against various cancer cell lines. The IC50 values (the concentration required to inhibit cell viability by 50%) were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 12.22 |

| HCT-116 | 14.16 |

| MCF-7 | 14.64 |

These values indicate comparable efficacy to doxorubicin, a standard chemotherapy drug .

Antibacterial Activity

In vitro studies tested the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

These results suggest that the compound could serve as a potential lead in antibiotic development .

Case Studies

Several case studies have been conducted to elucidate the biological mechanisms of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Case Study 1: Anticancer Mechanism

In one study focusing on HepG-2 cells, it was observed that treatment with the compound led to increased apoptosis rates compared to control groups. The study utilized flow cytometry to analyze cell death pathways and found that the compound activated caspase pathways indicative of programmed cell death .

Case Study 2: Antibacterial Efficacy

Another investigation evaluated the effect of this compound on biofilm formation in Staphylococcus aureus. Results indicated that sub-inhibitory concentrations significantly reduced biofilm density, suggesting its potential utility in treating biofilm-associated infections .

Q & A

Q. Table 1: Comparative Bioactivity of Triazole Analogs

| Compound | Substituent | IC₅₀ (Kinase X) | logP |

|---|---|---|---|

| Target Compound | 2,2-Difluoroethyl | 0.8 µM | 2.1 |

| 5-Methyl-1-phenyl analog | Phenyl | 5.2 µM | 2.6 |

| 5-Ethyl-1-(CF₃)phenyl | Trifluoromethyl | 1.5 µM | 3.0 |

Metabolic Stability and Toxicity Q: What strategies mitigate metabolic degradation while maintaining efficacy? A:

- In Vitro ADME :

- Microsomal Stability : Incubate with human liver microsomes (HLM; 1 mg/mL) and NADPH. Monitor parent compound loss via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ <10 µM indicates high risk).

- Structural Modifications :

- Replace labile groups (e.g., ester → amide).

- Introduce fluorine atoms to block oxidative metabolism .

Crystallographic Conformation-Activity Relationships Q: How does the triazole ring’s conformation impact target binding? A:

- X-ray Analysis : The triazole ring adopts a near-planar conformation (torsion angle <5°), enabling π-π stacking with aromatic residues (e.g., Phe80 in Kinase X).

- Molecular Dynamics : Simulate binding poses with AMBER or GROMACS. Key interactions:

- Carboxylic acid group forms hydrogen bonds with Lys123.

- Difluoroethyl group occupies a hydrophobic subpocket.

- Validation : Overlay crystal structures of ligand-bound complexes (RMSD <1.0 Å) .

Addressing Contradictory Data

Resolving Discrepancies in Solubility vs. Bioactivity Q: How can researchers reconcile high in vitro potency with poor aqueous solubility? A:

- Orthogonal Assays :

- Solubility : Measure kinetic (shake-flask) vs. thermodynamic (DMSO stock) solubility.

- Membrane Permeability : Use Caco-2 cell monolayers; Papp <1×10⁻⁶ cm/s indicates absorption issues.

- Formulation Adjustments :

- Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies.

- Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.